(1R,2S)-2-(2-Ethylphenyl)cyclopropan-1-amine hydrochloride
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Overview
Description
(1R,2S)-2-(2-Ethylphenyl)cyclopropan-1-amine hydrochloride is a chiral amine compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a cyclopropane ring substituted with an ethylphenyl group and an amine group, making it an interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(2-Ethylphenyl)cyclopropan-1-amine hydrochloride typically involves the following steps:
Cyclopropanation: The formation of the cyclopropane ring can be achieved through a cyclopropanation reaction using diazo compounds and alkenes in the presence of a catalyst.
Amine Introduction: The amine group can be introduced through reductive amination or other amination techniques.
Hydrochloride Formation: The final step involves converting the free amine to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated processes may be employed.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-(2-Ethylphenyl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The ethylphenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce various amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1R,2S)-2-(2-Ethylphenyl)cyclopropan-1-amine hydrochloride can be used as a building block for synthesizing more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution studies.
Biology
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for developing new pharmaceuticals, especially those targeting specific receptors or enzymes.
Industry
Industrially, the compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of (1R,2S)-2-(2-Ethylphenyl)cyclopropan-1-amine hydrochloride would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S)-2-(2-Phenyl)cyclopropan-1-amine hydrochloride
- (1R,2S)-2-(2-Methylphenyl)cyclopropan-1-amine hydrochloride
- (1R,2S)-2-(2-Isopropylphenyl)cyclopropan-1-amine hydrochloride
Uniqueness
(1R,2S)-2-(2-Ethylphenyl)cyclopropan-1-amine hydrochloride is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity, binding interactions, and overall properties compared to similar compounds.
Properties
Molecular Formula |
C11H16ClN |
---|---|
Molecular Weight |
197.70 g/mol |
IUPAC Name |
(1R,2S)-2-(2-ethylphenyl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H15N.ClH/c1-2-8-5-3-4-6-9(8)10-7-11(10)12;/h3-6,10-11H,2,7,12H2,1H3;1H/t10-,11+;/m0./s1 |
InChI Key |
PRKYOYIAGMYHGL-VZXYPILPSA-N |
Isomeric SMILES |
CCC1=CC=CC=C1[C@@H]2C[C@H]2N.Cl |
Canonical SMILES |
CCC1=CC=CC=C1C2CC2N.Cl |
Origin of Product |
United States |
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